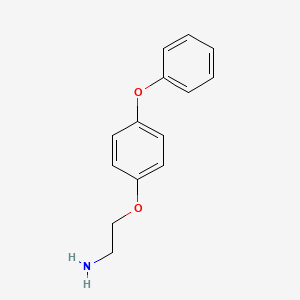

2-(4-Phenoxyphenoxy)ethanamine

Vue d'ensemble

Description

2-(4-Phenoxyphenoxy)ethanamine is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a light yellow liquid and is used as an intermediate in the synthesis of Fenoxycarb-d3 , a labelled form of Fenoxycarb .

Synthesis Analysis

While specific synthesis routes for 2-(4-Phenoxyphenoxy)ethanamine were not found in the search results, it is known to be used as an intermediate in the synthesis of Fenoxycarb-d3 .Molecular Structure Analysis

The InChI code for 2-(4-Phenoxyphenoxy)ethanamine is 1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-(4-Phenoxyphenoxy)ethanamine is a light yellow liquid . It has a molecular weight of 229.28 and a molecular formula of C14H15NO2 . It is stored at 0-8°C .Applications De Recherche Scientifique

Chemical Synthesis

“2-(4-Phenoxyphenoxy)ethanamine” is used in various areas of chemical synthesis . It is a key component in the production of a wide range of chemical compounds. Its unique structure allows it to act as a building block in the synthesis of complex molecules .

Life Science Research

In the field of life sciences, “2-(4-Phenoxyphenoxy)ethanamine” is used in various research applications . Scientists with experience in life science research have used this compound in their studies .

Material Science Research

“2-(4-Phenoxyphenoxy)ethanamine” also finds its application in material science research . Its unique properties make it a valuable resource in the development and testing of new materials .

Chromatography

In chromatography, “2-(4-Phenoxyphenoxy)ethanamine” can be used as a standard or a reagent . Its known properties allow it to be used in the calibration and validation of chromatographic systems .

Analytical Research

“2-(4-Phenoxyphenoxy)ethanamine” is used in analytical research . It can be used as a reference compound, a calibration standard, or a reagent in various analytical techniques .

Biomedical Research

A study has shown that a compound similar to “2-(4-Phenoxyphenoxy)ethanamine”, namely “N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine”, increases the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that “2-(4-Phenoxyphenoxy)ethanamine” could potentially have similar effects and thus be used in biomedical research related to brain endothelial cells .

Mécanisme D'action

Target of Action

2-(4-Phenoxyphenoxy)ethanamine is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) that was first developed, tested, and marketed by Hoffman-La Roche . It is classified as an insect growth regulator (IGR) and is a member of the carbamate class of insecticides .

Biochemical Pathways

The compound is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . Independent of its catalytic activity, it acts as a ligand for integrins .

Pharmacokinetics

It is known that the compound has a molecular weight of 22928 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known to have an impact on the growth and development of insects, acting as a growth regulator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenoxyphenoxy)ethanamine. For example, the compound’s hydrolysis rate constants were found to be different for pH 5, 7, and 9 This suggests that the compound’s action can be influenced by the pH of the environment

Safety and Hazards

The safety information for 2-(4-Phenoxyphenoxy)ethanamine includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

2-(4-phenoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLANPWAVFBRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452640 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxyphenoxy)ethanamine | |

CAS RN |

72490-14-3 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)